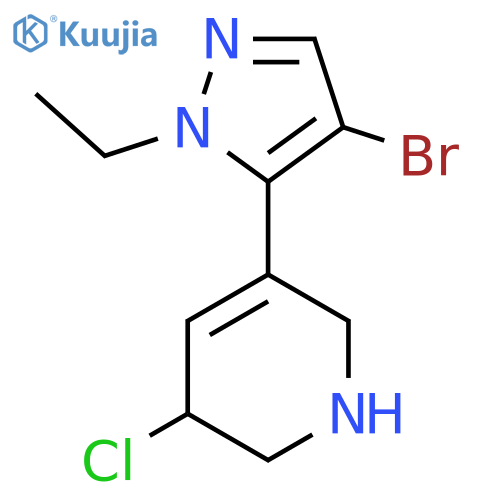

Cas no 2138396-09-3 (5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine)

2138396-09-3 structure

商品名:5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine

- EN300-742474

- 2138396-09-3

-

- インチ: 1S/C10H13BrClN3/c1-2-15-10(9(11)6-14-15)7-3-8(12)5-13-4-7/h3,6,8,13H,2,4-5H2,1H3

- InChIKey: MTRPOYQHDAVPNU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NN(CC)C=1C1=CC(CNC1)Cl

計算された属性

- せいみつぶんしりょう: 288.99814g/mol

- どういたいしつりょう: 288.99814g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 29.8Ų

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-742474-0.1g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 0.1g |

$1791.0 | 2025-03-11 | |

| Enamine | EN300-742474-0.25g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 0.25g |

$1872.0 | 2025-03-11 | |

| Enamine | EN300-742474-5.0g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 5.0g |

$5900.0 | 2025-03-11 | |

| Enamine | EN300-742474-0.5g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 0.5g |

$1954.0 | 2025-03-11 | |

| Enamine | EN300-742474-1.0g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 1.0g |

$2035.0 | 2025-03-11 | |

| Enamine | EN300-742474-10.0g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 10.0g |

$8749.0 | 2025-03-11 | |

| Enamine | EN300-742474-0.05g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 0.05g |

$1709.0 | 2025-03-11 | |

| Enamine | EN300-742474-2.5g |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine |

2138396-09-3 | 95.0% | 2.5g |

$3988.0 | 2025-03-11 |

5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

2138396-09-3 (5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量